Cas no 883048-07-5 (methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate)

Methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate is a sulfamoyl-substituted pyrrole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a carboxylate ester group at the 3-position and a sulfamoyl moiety at the 4-position, offering reactivity for further functionalization. The compound's pyrrole core and sulfonamide functionality may contribute to biological activity, making it a candidate for drug discovery or enzyme inhibition studies. Its stability and synthetic versatility allow for use as an intermediate in the development of more complex molecules. The trimethyl substitution pattern enhances steric and electronic properties, which can influence binding affinity in target interactions.
methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate structure
883048-07-5 structure
Product name:methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate
CAS No:883048-07-5
MF:C9H14N2O4S
MW:246.283461093903
CID:6283151
PubChem ID:2742864

methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate
    • Maybridge3_006849
    • Oprea1_627272
    • methyl 1,2,5-trimethyl-4-sulfamoylpyrrole-3-carboxylate
    • IDI1_018236
    • CS-0288556
    • 883048-07-5
    • EN300-1988762
    • SR-01000636531-1
    • HMS1450H07
    • CCG-46860
    • Inchi: 1S/C9H14N2O4S/c1-5-7(9(12)15-4)8(16(10,13)14)6(2)11(5)3/h1-4H3,(H2,10,13,14)
    • InChI Key: BPNSCHJPMAAENM-UHFFFAOYSA-N
    • SMILES: S(C1C(C(=O)OC)=C(C)N(C)C=1C)(N)(=O)=O

Computed Properties

  • Exact Mass: 246.06742811g/mol
  • Monoisotopic Mass: 246.06742811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 99.8Ų

methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1988762-0.25g
methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate
883048-07-5
0.25g
$1366.0 2023-09-16
Enamine
EN300-1988762-2.5g
methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate
883048-07-5
2.5g
$2912.0 2023-09-16
Enamine
EN300-1988762-10g
methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate
883048-07-5
10g
$6390.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359226-500mg
Methyl 1,2,5-trimethyl-4-sulfamoyl-1h-pyrrole-3-carboxylate
883048-07-5 98%
500mg
¥33368.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359226-50mg
Methyl 1,2,5-trimethyl-4-sulfamoyl-1h-pyrrole-3-carboxylate
883048-07-5 98%
50mg
¥29174.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359226-250mg
Methyl 1,2,5-trimethyl-4-sulfamoyl-1h-pyrrole-3-carboxylate
883048-07-5 98%
250mg
¥31964.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359226-1g
Methyl 1,2,5-trimethyl-4-sulfamoyl-1h-pyrrole-3-carboxylate
883048-07-5 98%
1g
¥32071.00 2024-04-27
Enamine
EN300-1988762-0.05g
methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate
883048-07-5
0.05g
$1247.0 2023-09-16
Enamine
EN300-1988762-0.1g
methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate
883048-07-5
0.1g
$1307.0 2023-09-16
Enamine
EN300-1988762-1g
methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate
883048-07-5
1g
$1485.0 2023-09-16

Additional information on methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate

Methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate (CAS No. 883048-07-5): A Comprehensive Overview

Methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate, identified by its CAS number 883048-07-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrrole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly the presence of multiple methyl groups and a sulfamoyl substituent, contribute to its distinctive chemical properties and reactivity.

The molecular structure of methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate consists of a pyrrole core substituted with three methyl groups at the 1, 2, and 5 positions, along with a sulfamoyl group at the 4-position. The carboxylate moiety at the 3-position further enhances its versatility in chemical transformations. This arrangement imparts a high degree of steric hindrance and electronic richness to the molecule, making it a valuable intermediate in synthetic chemistry.

In recent years, there has been growing interest in pyrrole derivatives due to their role as pharmacophores in various therapeutic agents. The sulfamoyl group, in particular, is known for its ability to enhance binding affinity and metabolic stability, making it a popular choice for drug design. Research has shown that compounds containing this moiety exhibit promising activities against a range of biological targets, including enzymes and receptors involved in inflammatory and infectious diseases.

One of the most compelling aspects of methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate is its potential as a building block for more complex molecules. Its reactive sites allow for further functionalization through various chemical reactions such as nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling. These properties make it an invaluable asset in the synthesis of novel heterocyclic compounds with tailored biological activities.

The synthesis of methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the preparation of a pyrrole precursor followed by sequential functionalization with methyl groups and introduction of the sulfamoyl moiety. Advanced techniques such as transition-metal catalysis and asymmetric synthesis have been employed to achieve high yields and enantioselectivity in these reactions.

Recent advancements in computational chemistry have also played a crucial role in understanding the reactivity and conformational preferences of this compound. Molecular modeling studies have provided insights into how the presence of multiple substituents affects the electronic distribution and steric environment around the pyrrole ring. These insights are invaluable for designing more effective synthetic routes and predicting the biological behavior of derivatives.

In terms of biological activity, preliminary studies on derivatives of methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate have revealed promising results. For instance, certain analogs have demonstrated inhibitory effects on enzymes associated with metabolic disorders. Additionally, modifications to the sulfamoyl group have led to compounds with enhanced binding affinity to specific protein targets. These findings underscore the potential of this scaffold as a basis for developing new therapeutic agents.

The pharmaceutical industry has taken note of these findings and is actively exploring derivatives of this compound for various therapeutic applications. Researchers are particularly interested in its potential use as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory drugs. Furthermore, its ability to interact with biological targets suggests applications in treating neurological disorders and infectious diseases.

The development of new synthetic methods for methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate continues to be an area of active research. Innovations in green chemistry principles have led to more sustainable synthetic routes that minimize waste and energy consumption. These efforts align with global initiatives aimed at promoting environmentally friendly chemical processes.

The future prospects for this compound are bright, with ongoing research expected to uncover new applications and refine synthetic methodologies. As our understanding of molecular interactions grows more sophisticated, so too will our ability to harness the potential of pyrrole derivatives like methyl 1,2,5-trimethyl-4-sulfamoyl-1H-pyrrole-3-carboxylate. This will undoubtedly lead to significant advancements in drug discovery and therapeutic development.

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